2,5-Dimethyl-4-[[2-oxo-2-(4-phenylbutan-2-ylamino)ethyl]thio]-6-thieno[2,3-d]pyrimidinecarboxylic acid ethyl ester
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Overview
Description
2,5-dimethyl-4-[[2-oxo-2-(4-phenylbutan-2-ylamino)ethyl]thio]-6-thieno[2,3-d]pyrimidinecarboxylic acid ethyl ester is an organosulfur heterocyclic compound, an organonitrogen heterocyclic compound, an organic heterobicyclic compound and a thienopyrimidine.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : The compound is synthesized through reactions involving pyrimidinecarboxylates. For instance, ethyl or methyl 4-substituted 2-(dimethylamino)-5-pyrimidinecarboxylates can be synthesized and hydrolyzed to carboxylic acids, which are then decarboxylated to corresponding pyrimidines (Dorigo et al., 1996).
Chemical Reactions and Properties : Quantum chemical studies of the energies, electronic structures, and molecular geometries of related thieno[2,3-d]pyrimidine compounds have been performed. These studies help understand reaction routes and factors governing reactions (Mamarakhmonov et al., 2016).
Applications in Medicinal Chemistry
Cardiotonic Activity : Some pyrimidine derivatives exhibit cardiotonic activity, suggesting potential therapeutic applications. For instance, a study showed that certain pyrimidine derivatives affect the contractile force and frequency of guinea pig atria (Dorigo et al., 1996).
Antiviral and Antimycotic Activities : Ethyl or methyl 2,4-disubstituted 5-pyrimidinecarboxylates exhibit inhibitory activity against herpes simplex virus type 1 (HSV-1) and fungal strains. This indicates their potential as antiviral and antimycotic agents (Sansebastiano et al., 1993).
Structural and Crystallographic Studies
- Crystallographic Insights : X-ray crystallography has been used to analyze the structure of related pyrimidine derivatives, providing insights into their molecular arrangement and potential interactions (Gangjee et al., 2009).
Properties
Molecular Formula |
C23H27N3O3S2 |
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Molecular Weight |
457.6 g/mol |
IUPAC Name |
ethyl 2,5-dimethyl-4-[2-oxo-2-(4-phenylbutan-2-ylamino)ethyl]sulfanylthieno[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H27N3O3S2/c1-5-29-23(28)20-15(3)19-21(25-16(4)26-22(19)31-20)30-13-18(27)24-14(2)11-12-17-9-7-6-8-10-17/h6-10,14H,5,11-13H2,1-4H3,(H,24,27) |
InChI Key |
YZXJKUSVBRYWQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(N=C2SCC(=O)NC(C)CCC3=CC=CC=C3)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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